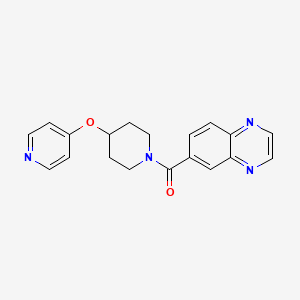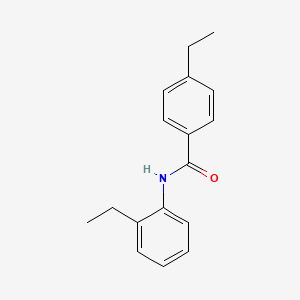
3-(4H-1,2,4-triazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4H-1,2,4-triazol-3-yl)phenol” is a heterocyclic compound . It has an empirical formula of C8H7N3O . The compound is part of a class of chemicals known as triazoles, which are characterized by a five-membered ring structure containing three nitrogen atoms .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the use of various chemical reactions . For example, one method involves the condensation of 4-phenyl-1,2,4-triazol-3-ylacetonitrile with 2-methyl-, 4-ethylresorcinol, and with pyrogallol .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques . For instance, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques . For example, the compound can participate in reactions with other chemicals to form new compounds with potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques . For example, the compound’s melting point, boiling point, and density can be measured .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Triazole derivatives, including structures related to 3-(4H-1,2,4-triazol-3-yl)phenol, have been highlighted for their role in enhancing chemical reactions. For instance, 1,2,3-triazole was utilized as a stabilizing agent in Hashmi phenol synthesis, significantly improving the yields and chemoselectivity of desired phenol products (Chen et al., 2010). Similarly, half-sandwich ruthenium(II) complexes incorporating 1,2,3-triazole-based organosulfur/-selenium ligands demonstrated enhanced catalytic efficiency in alcohol oxidation and ketone hydrogenation (Saleem et al., 2013).
Corrosion Inhibition
Schiff’s bases derived from triazole compounds have been reported as effective corrosion inhibitors for mild steel in hydrochloric acid, showcasing the potential of triazole derivatives in protecting metals against corrosion (Ansari et al., 2014).
Antimicrobial Activity
Various triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, novel 2‐(5‐(4‐(1H‐Benzo[d][1,2,3]triazol-1-yl)phenyl)‐4,5‐dihydro‐1H‐pyrazol-3-yl)phenols demonstrated significant antibacterial and antifungal activity, highlighting the utility of triazole derivatives in developing new antimicrobial agents (Shaikh et al., 2014).
Mécanisme D'action
Target of Action
Triazole compounds, which include 3-(4h-1,2,4-triazol-3-yl)phenol, are known to interact with a variety of enzymes and receptors due to their ability to form hydrogen bonds .
Mode of Action
It’s known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially inhibit the enzyme’s function, leading to changes in cellular processes.
Biochemical Pathways
Triazole compounds have been shown to mimic the key interactions involved in shikimate kinase-substrate complex formation, which is crucial for the biosynthesis of aromatic amino acids in bacteria .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Triazole compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor activities . In particular, one study found that a coordination polymer based on a similar triazole compound demonstrated good antitumor activity against glioma cells .
Action Environment
The physicochemical properties of triazole compounds, such as solubility and lipophilicity, can be influenced by environmental factors like ph and temperature .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-7-3-1-2-6(4-7)8-9-5-10-11-8/h1-5,12H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGYOXRDZPLXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

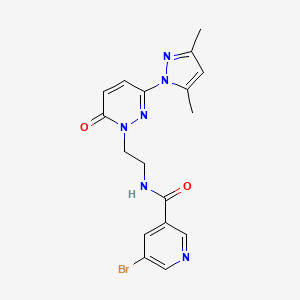
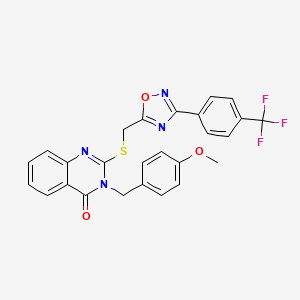
![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2886802.png)



![Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2886808.png)
![N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2886809.png)
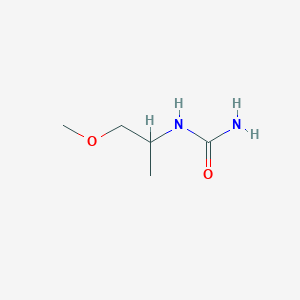
![N-benzyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2886814.png)
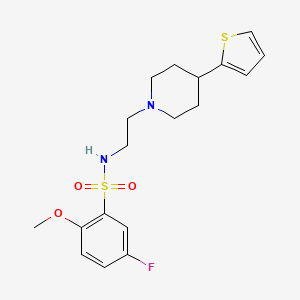
![2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2886817.png)
